molecular formula C8H7F2NO2 B11907401 3,5-Difluoro-4-(methylamino)benzoic acid

3,5-Difluoro-4-(methylamino)benzoic acid

Cat. No.: B11907401
M. Wt: 187.14 g/mol
InChI Key: UFWKFKMPQDSAER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Difluoro-4-(methylamino)benzoic acid is an organic compound with the molecular formula C8H7F2NO2 and a molecular weight of 187.14 g/mol . It is a fluorinated benzoic acid derivative, characterized by the presence of two fluorine atoms and a methylamino group attached to the benzene ring. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of 3,5-Difluoro-4-(methylamino)benzoic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-(methylamino)benzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the fluorine atoms, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

3,5-Difluoro-4-(methylamino)benzoic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(methylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The methylamino group can also participate in hydrogen bonding and other interactions that influence the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Difluoro-4-(methylamino)benzoic acid is unique due to the combination of fluorine atoms and a methylamino group on the benzene ring. This specific arrangement imparts distinct chemical and physical properties, making it valuable for various research applications .

Biological Activity

3,5-Difluoro-4-(methylamino)benzoic acid is an aromatic compound notable for its significant biological activities, particularly in pharmaceutical applications. This article explores its biological properties, mechanisms of action, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C8_8H7_7F2_2NO2_2
  • Molecular Weight : Approximately 187.14 g/mol
  • Functional Groups : Contains two fluorine atoms and a methylamino group attached to a benzoic acid structure.

The presence of these functional groups significantly influences its reactivity and biological activity. The carboxylic acid moiety allows for acid-base reactions, while the methylamino group can participate in nucleophilic substitutions. The fluorine atoms enhance electrophilic aromatic substitution reactions due to their electron-withdrawing nature.

Anti-inflammatory Properties

Research indicates that this compound exhibits potential anti-inflammatory effects. It has been studied for its ability to modulate various biochemical pathways related to inflammation. These effects may be attributed to its structural similarities with other known anti-inflammatory agents, suggesting possible interactions with specific receptors or enzymes involved in inflammatory processes.

Antimicrobial Activity

Preliminary studies have shown that this compound may possess antimicrobial properties. Its binding affinities with various biological targets have been explored, indicating potential interactions with enzymes or receptors involved in metabolic pathways. Further investigations using molecular docking and kinetic assays are necessary to elucidate these interactions comprehensively .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific arrangement of functional groups. A comparative analysis with structurally similar compounds reveals the following:

Compound NameMolecular FormulaSimilarity Level
3-Fluoro-4-(trifluoromethyl)benzoic acidC8_8H4_4F7_7O2_20.96
3,5-Difluoro-4-methylbenzoic acidC8_8H7_7F2_2O0.95
4-Fluoro-3-(trifluoromethyl)benzoic acidC8_8H4_4F7_7O0.95
2-Fluoro-4-(trifluoromethyl)benzoic acidC8_8H4_4F7_7O0.90
2-Fluoro-5-(trifluoromethyl)benzoic acidC8_8H4_4F7_7O0.90

This table illustrates that while there are compounds with high similarity levels, the specific combination of fluorine and methylamino groups in our compound may confer distinct biological activities.

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds, providing insights into the potential applications of this compound:

  • Antimicrobial Studies : A study on trifluoromethyl-substituted phenyl compounds demonstrated significant antimicrobial activity against drug-resistant bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The presence of fluorine atoms was found to enhance the potency of these compounds .
  • Pharmacodynamics : Research has shown that compounds with similar structural features often exhibit improved pharmacokinetic properties, enhancing their effectiveness as therapeutic agents .
  • Mechanism of Action : Investigations into the mechanisms by which related compounds exert their effects have revealed that they often interact with specific biological targets, leading to inhibition of critical pathways involved in disease processes .

Properties

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

IUPAC Name

3,5-difluoro-4-(methylamino)benzoic acid

InChI

InChI=1S/C8H7F2NO2/c1-11-7-5(9)2-4(8(12)13)3-6(7)10/h2-3,11H,1H3,(H,12,13)

InChI Key

UFWKFKMPQDSAER-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1F)C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.